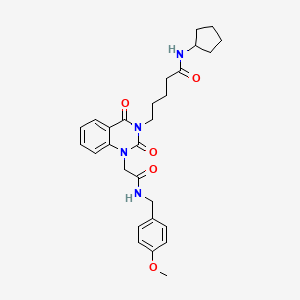
N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-5-(1-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of a cyclopentyl group and a methoxybenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, compounds structurally related to quinazolinones have shown efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, a critical enzyme for viral replication. The design of such compounds often focuses on optimizing their binding affinity and selectivity towards the target enzyme .
Anticancer Potential
Quinazoline derivatives have also been explored for their anticancer properties. Studies suggest that modifications to the quinazoline scaffold can lead to compounds with potent antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity : The presence of methoxy groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress .
Study 1: Antiviral Efficacy
A study focusing on quinazolinone derivatives reported that certain compounds exhibited submicromolar IC50 values against NS5B polymerase, highlighting their potential as antiviral agents. The study emphasized the importance of structural modifications in enhancing antiviral activity .
Study 2: Anticancer Activity
In another investigation, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One compound showed an IC50 value of 0.138 µM against a specific cancer line, demonstrating significant anticancer potential .
Data Summary
属性
IUPAC Name |
N-cyclopentyl-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-37-22-15-13-20(14-16-22)18-29-26(34)19-32-24-11-5-4-10-23(24)27(35)31(28(32)36)17-7-6-12-25(33)30-21-8-2-3-9-21/h4-5,10-11,13-16,21H,2-3,6-9,12,17-19H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFJPPZZUMRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














